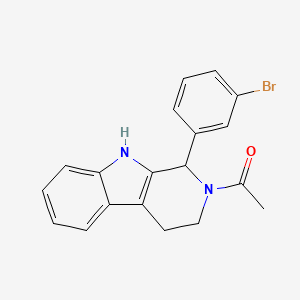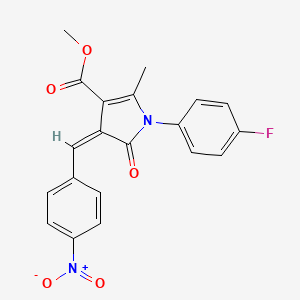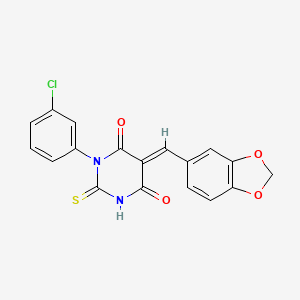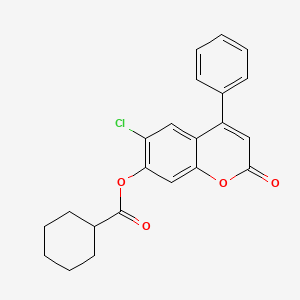
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Br-THBC, is a beta-carboline derivative that has been found to exhibit a wide range of biological activities. This compound has been the subject of numerous studies due to its potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
The mechanism of action of 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but several studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which play important roles in cell proliferation and gene expression. It has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments, including its relatively low toxicity and its ability to selectively target cancer cells. However, its solubility in water is relatively low, which may limit its use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as an antimicrobial agent for the treatment of infectious diseases. In addition, more research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Métodos De Síntesis
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through a multi-step process involving the reaction of tryptamine with 3-bromobenzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through acetylation of the intermediate compound.
Aplicaciones Científicas De Investigación
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
Propiedades
IUPAC Name |
1-[1-(3-bromophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c1-12(23)22-10-9-16-15-7-2-3-8-17(15)21-18(16)19(22)13-5-4-6-14(20)11-13/h2-8,11,19,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFLSNZONRXEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC(=CC=C3)Br)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Bromophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)

![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)

![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)

